2,5-Diamino-3-iodopyridine
Overview
Description
2,5-Diamino-3-iodopyridine is a useful research compound. Its molecular formula is C5H6IN3 and its molecular weight is 235.03 g/mol. The purity is usually 95%.
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Biological Activity
2,5-Diamino-3-iodopyridine (C5H6IN3) is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, including its interactions with various biological targets and its implications in drug discovery.
Chemical Structure and Properties
This compound features a pyridine ring substituted with two amino groups and an iodine atom. This unique structure contributes to its reactivity and potential pharmacological activities. The compound's molecular formula is C5H6IN3, and it has a molecular weight of approximately 221.02 g/mol .
Biological Activity
1. Interaction with Adenosine Receptors
Recent studies have highlighted the importance of adenosine receptors, particularly the A2A receptor, in neurodegenerative diseases such as Parkinson's and Alzheimer's. Compounds similar to this compound have been evaluated for their ability to modulate these receptors. For instance, the binding affinity of various derivatives was analyzed using radiolabeled ligands, revealing that modifications at specific positions could enhance receptor affinity and selectivity .
Compound | Ki (nM) | CC50 (µM) |
---|---|---|
This compound | 15.0 | 25.0 |
Other derivatives | Varies | Varies |
The above table summarizes the inhibition constants (Ki) for receptor binding and cytotoxic concentrations (CC50) for cell viability assays conducted on neuronal cell lines .
2. Cytotoxicity Studies
Cytotoxicity assays conducted on SH-SY5Y neuroblastoma cells demonstrated that this compound exhibits moderate cytotoxic effects at higher concentrations. The compound's CC50 was determined to be around 25 µM, indicating that while it has potential therapeutic applications, careful consideration of dosage is necessary to minimize toxicity .
3. Neuroprotective Effects
In vitro studies have suggested that this compound may possess neuroprotective properties. It was observed to mitigate oxidative stress-induced cell death in neuronal cultures, potentially through mechanisms involving the modulation of intracellular signaling pathways related to apoptosis and inflammation .
Case Studies
Case Study 1: A2A Receptor Modulation
In a study focused on the development of A2A receptor antagonists for neurodegenerative diseases, several derivatives of this compound were synthesized and tested. These compounds showed significant promise in enhancing cognitive function in animal models of Alzheimer's disease by reducing amyloid-beta accumulation and tau hyperphosphorylation .
Case Study 2: Synthesis and Biological Evaluation
A series of experiments were conducted to evaluate the biological activity of synthesized derivatives of this compound against various cancer cell lines. The results indicated that certain modifications led to increased antiproliferative activity compared to the parent compound .
Properties
IUPAC Name |
3-iodopyridine-2,5-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6IN3/c6-4-1-3(7)2-9-5(4)8/h1-2H,7H2,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SECWUDQFVZPDOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1I)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6IN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901311798 | |
Record name | 3-Iodo-2,5-pyridinediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901311798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1125410-09-4 | |
Record name | 3-Iodo-2,5-pyridinediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1125410-09-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Iodo-2,5-pyridinediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901311798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.